molecular formula C22H29N5O2 B2550101 1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane CAS No. 898406-44-5

1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

Cat. No.: B2550101
CAS No.: 898406-44-5
M. Wt: 395.507
InChI Key: HJWIALWVKKQJLW-UHFFFAOYSA-N
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Description

1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a methoxybenzoyl group, a pyridazinone moiety, and an azepane ring, making it a multifaceted molecule with diverse chemical properties.

Scientific Research Applications

1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane has several scientific research applications:

Mechanism of Action

If the compound is biologically active, its mechanism of action describes how it affects a living organism at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including its toxicity, flammability, and environmental impact .

Future Directions

This involves speculating on potential future research directions based on the current understanding of the compound .

Preparation Methods

The synthesis of 1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring is synthesized by reacting an appropriate amine with a dihaloalkane under reflux conditions.

    Introduction of the methoxybenzoyl group: The piperazine intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the methoxybenzoyl-substituted piperazine.

    Formation of the pyridazinone moiety: The methoxybenzoyl-substituted piperazine is then reacted with a suitable hydrazine derivative to form the pyridazinone ring.

    Cyclization to form the azepane ring: Finally, the pyridazinone intermediate is cyclized under acidic or basic conditions to form the azepane ring, yielding the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyridazinone and azepane rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-29-19-8-6-18(7-9-19)22(28)27-16-14-26(15-17-27)21-11-10-20(23-24-21)25-12-4-2-3-5-13-25/h6-11H,2-5,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWIALWVKKQJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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